molecular formula C8H11BrN2S B1287282 4-Bromo-2-(piperidin-1-YL)thiazole CAS No. 204513-61-1

4-Bromo-2-(piperidin-1-YL)thiazole

Cat. No.: B1287282
CAS No.: 204513-61-1
M. Wt: 247.16 g/mol
InChI Key: AIAUXAGHUAQDFS-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperidin-1-yl)thiazole is an organic compound that belongs to the class of thiazoles. It is a heterocyclic compound composed of a sulfur atom and a nitrogen atom connected by a single bond, and a bromine atom connected to the nitrogen atom by a single bond. This compound is a versatile compound that has been widely used in various scientific and industrial applications. This compound has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-arrhythmic Activity : The synthesis of piperidine-based 1,3-thiazole derivatives, including those involving bromination processes that might include 4-Bromo-2-(piperidin-1-YL)thiazole, has shown significant anti-arrhythmic activity. These compounds represent a novel class of potential therapeutic agents for treating arrhythmias (Abdel‐Aziz et al., 2009).

  • Cancer Cell Growth Inhibition : A specific compound, 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, demonstrated the ability to inhibit the in vitro growth of various human cancer cell lines by targeting Na+/K(+)-ATPase and Ras oncogene activity. This highlights its potential as a lead compound for developing new cancer therapies (Lefranc et al., 2013).

  • Antimicrobial and Antifungal Properties : Various studies have synthesized new derivatives of piperidine and tested them for biological activities. These efforts include the synthesis of piperidine substituted benzothiazole derivatives, which demonstrated good antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Shafi et al., 2021).

  • Antituberculosis Activity : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promise in vitro against both Mycobacterium smegmatis and Mycobacterium tuberculosis, suggesting their potential as antituberculosis agents (Jeankumar et al., 2013).

  • Herbicidal Activities : Research on novel piperidyl carboxamides and thiocarboxamides that contain the 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl moiety has indicated these compounds have moderate to good herbicidal activities. This suggests potential applications in agriculture for controlling weeds and promoting crop safety (Hu et al., 2009).

Future Directions

Thiazoles, including 4-Bromo-2-(piperidin-1-YL)thiazole, have shown significant potential in drug development, particularly in the treatment of various pathological conditions . Future research could focus on further exploring the therapeutic potential of this compound and its derivatives, particularly their anticancer properties .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(piperidin-1-YL)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of Na+/K±ATPase, an enzyme crucial for maintaining cellular ion balance . This inhibition can lead to alterations in cellular ion gradients, affecting various physiological processes. Additionally, this compound has shown interactions with Ras oncogene activity, suggesting its potential as an anticancer agent .

Cellular Effects

The effects of this compound on cells are diverse and profound. It has been reported to induce autophagy in glioma cells and lysosomal membrane permeabilization-related cell death in non-small-cell lung cancer cells . These cellular effects are indicative of its potential to modulate cell signaling pathways and gene expression. Furthermore, this compound can influence cellular metabolism by disrupting ion homeostasis and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom and thiazole ring facilitate its binding to the Na+/K±ATPase enzyme, leading to its inhibition . This inhibition disrupts the enzyme’s ability to transport sodium and potassium ions across the cell membrane, resulting in altered cellular ion gradients. Additionally, this compound’s interaction with the Ras oncogene can modulate gene expression and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of Na+/K±ATPase activity, resulting in chronic alterations in cellular ion balance . Additionally, the compound’s impact on gene expression and cell signaling pathways may evolve with extended exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, this compound can induce toxic effects, including disruption of ion homeostasis and cellular metabolism . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can lead to the formation of reactive intermediates that further modulate its biological effects . Additionally, this compound’s impact on metabolic flux and metabolite levels can contribute to its overall pharmacological profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

4-bromo-2-piperidin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAUXAGHUAQDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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